Cas no 32551-33-0 (1,2,5-Oxadiazole-3-carboxamide,4-methyl-)
1,2,5-Oxadiazole-3-carboxamide,4-methyl- Chemical and Physical Properties
Names and Identifiers
-
- 1,2,5-Oxadiazole-3-carboxamide,4-methyl-
- 4-methyl-1,2,5-oxadiazole-3-carboxamide
- CS-0327859
- SCHEMBL353456
- FURAZANCARBOXAMIDE, 4-METHYL-
- 4-Methyl-3-furazancarboxamide
- NSC 234498
- 0-27-00-00707 (Beilstein Handbook Reference)
- 1,2,5-Oxadiazole-3-carboxamide, 4-methyl-
- NSC-234498
- 3-METHYL-4-FURAZANCARBOXAMIDE
- 3-FURAZANCARBOXAMIDE, 4-METHYL-
- BRN 0118699
- 3-Methylfurazan-4-carboxamide
- AKOS005441722
- NSC234498
- 32551-33-0
- UNII-FQL4QZ8LV7
- DTXSID40186256
- FQL4QZ8LV7
- Amide dell' acido 3-metil-4-furazancarbossilico
- Amide dell' acido 3-metil-4-furazancarbossilico [Italian]
-
- Inchi: 1S/C4H5N3O2/c1-2-3(4(5)8)7-9-6-2/h1H3,(H2,5,8)
- InChI Key: QRRDRWCBNYCPJW-UHFFFAOYSA-N
- SMILES: O1N=C(C(N)=O)C(C)=N1
Computed Properties
- Exact Mass: 127.03825
- Monoisotopic Mass: 127.038176
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 127
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 82
Experimental Properties
- Density: 1.357
- Boiling Point: 276.8°Cat760mmHg
- Flash Point: 121.2°C
- Refractive Index: 1.52
- PSA: 82.01
1,2,5-Oxadiazole-3-carboxamide,4-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM517132-1g |
4-Methyl-1,2,5-oxadiazole-3-carboxamide |
32551-33-0 | 97% | 1g |
$*** | 2023-05-30 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1398529-1g |
4-Methyl-1,2,5-oxadiazole-3-carboxamide |
32551-33-0 | 97% | 1g |
¥12348.00 | 2024-08-02 | |
| Crysdot LLC | CD11145109-1g |
4-Methyl-1,2,5-oxadiazole-3-carboxamide |
32551-33-0 | 97% | 1g |
$1191 | 2024-07-15 | |
| Crysdot LLC | CD11145109-5g |
4-Methyl-1,2,5-oxadiazole-3-carboxamide |
32551-33-0 | 97% | 5g |
$1538 | 2024-07-15 | |
| Crysdot LLC | CD11145109-10g |
4-Methyl-1,2,5-oxadiazole-3-carboxamide |
32551-33-0 | 97% | 10g |
$2084 | 2024-07-15 |
1,2,5-Oxadiazole-3-carboxamide,4-methyl- Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on 1,2,5-Oxadiazole-3-carboxamide,4-methyl-
Recent Advances in the Study of 1,2,5-Oxadiazole-3-carboxamide,4-methyl- (CAS: 32551-33-0) in Chemical Biology and Pharmaceutical Research
The compound 1,2,5-Oxadiazole-3-carboxamide,4-methyl- (CAS: 32551-33-0) has recently gained significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This heterocyclic compound, belonging to the oxadiazole family, has been explored for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and evaluating its efficacy in various disease models.
One of the key areas of research has been the synthesis and structural modification of 1,2,5-Oxadiazole-3-carboxamide,4-methyl- to enhance its pharmacological properties. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that introducing specific substituents at the 4-methyl position could significantly improve the compound's bioavailability and target selectivity. The researchers utilized computational modeling and high-throughput screening to identify the most promising derivatives, which showed enhanced binding affinity to key enzymes involved in inflammatory pathways.
In the context of antimicrobial research, 1,2,5-Oxadiazole-3-carboxamide,4-methyl- has shown potent activity against drug-resistant bacterial strains. A recent study in Antimicrobial Agents and Chemotherapy (2024) reported that the compound exhibited a synergistic effect when combined with conventional antibiotics, such as ciprofloxacin, against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the compound's ability to disrupt bacterial cell wall synthesis and inhibit efflux pumps, thereby overcoming resistance mechanisms.
Another promising application of 1,2,5-Oxadiazole-3-carboxamide,4-methyl- is in the field of oncology. Preclinical studies have revealed its potential as a small-molecule inhibitor of specific kinases involved in cancer cell proliferation and metastasis. For instance, a 2023 study in Cancer Research demonstrated that the compound could effectively inhibit the activity of PI3K/AKT/mTOR signaling pathway, leading to apoptosis in various cancer cell lines. These findings suggest its potential as a novel therapeutic agent for targeted cancer therapy.
Despite these advancements, challenges remain in the clinical translation of 1,2,5-Oxadiazole-3-carboxamide,4-methyl-. Issues such as metabolic stability, toxicity profiles, and formulation optimization need to be addressed in future studies. Ongoing research is exploring novel drug delivery systems, such as nanoparticle-based carriers, to improve the compound's pharmacokinetics and reduce off-target effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of this promising compound into clinically viable therapeutics.
In conclusion, 1,2,5-Oxadiazole-3-carboxamide,4-methyl- (CAS: 32551-33-0) represents a versatile scaffold with significant potential in chemical biology and drug discovery. Recent studies have shed light on its diverse biological activities and provided a foundation for further optimization and development. As research progresses, this compound may emerge as a key player in addressing unmet medical needs, particularly in the areas of infectious diseases and oncology.
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